

In vivo biodistribution and pharmacokinetics of Dimesna

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Compound of Interest

Compound Name: Dimesna

Cat. No.: B1140284

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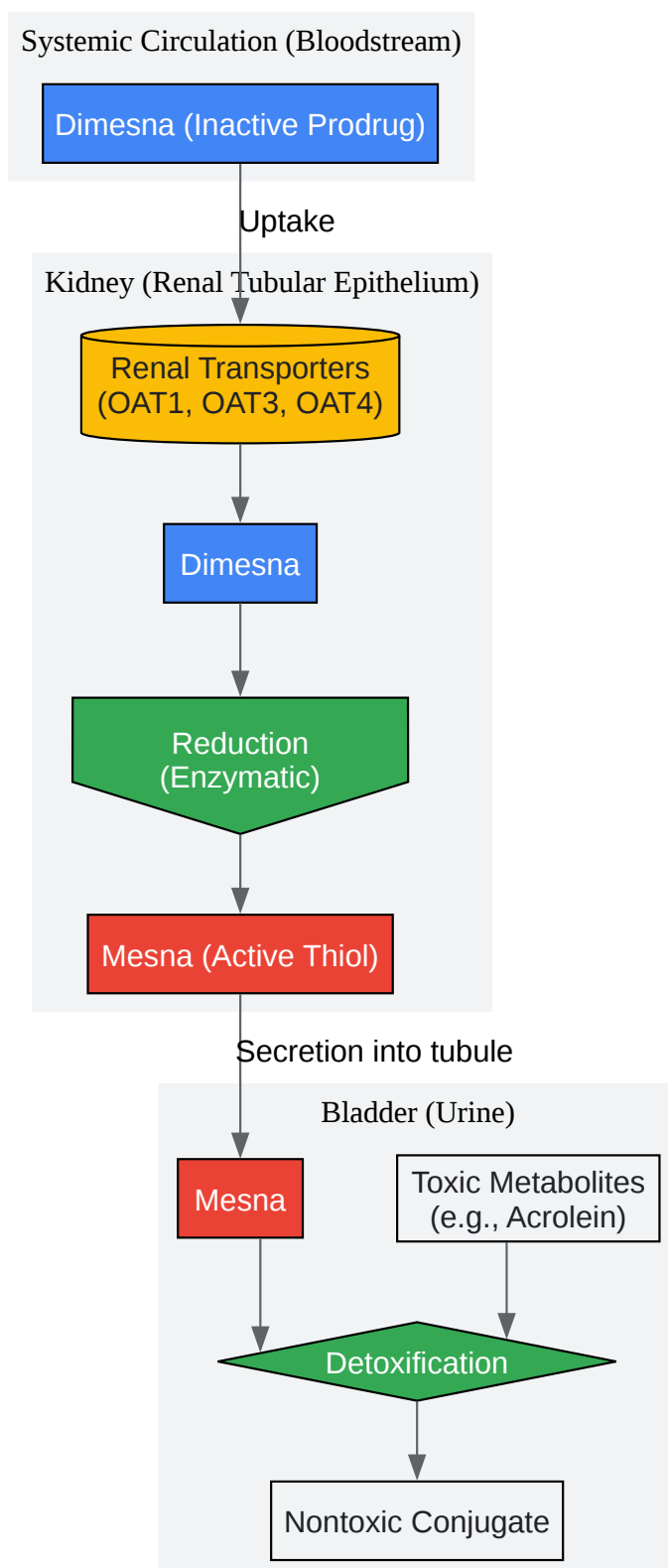
Core Mechanism of Action and Biodistribution

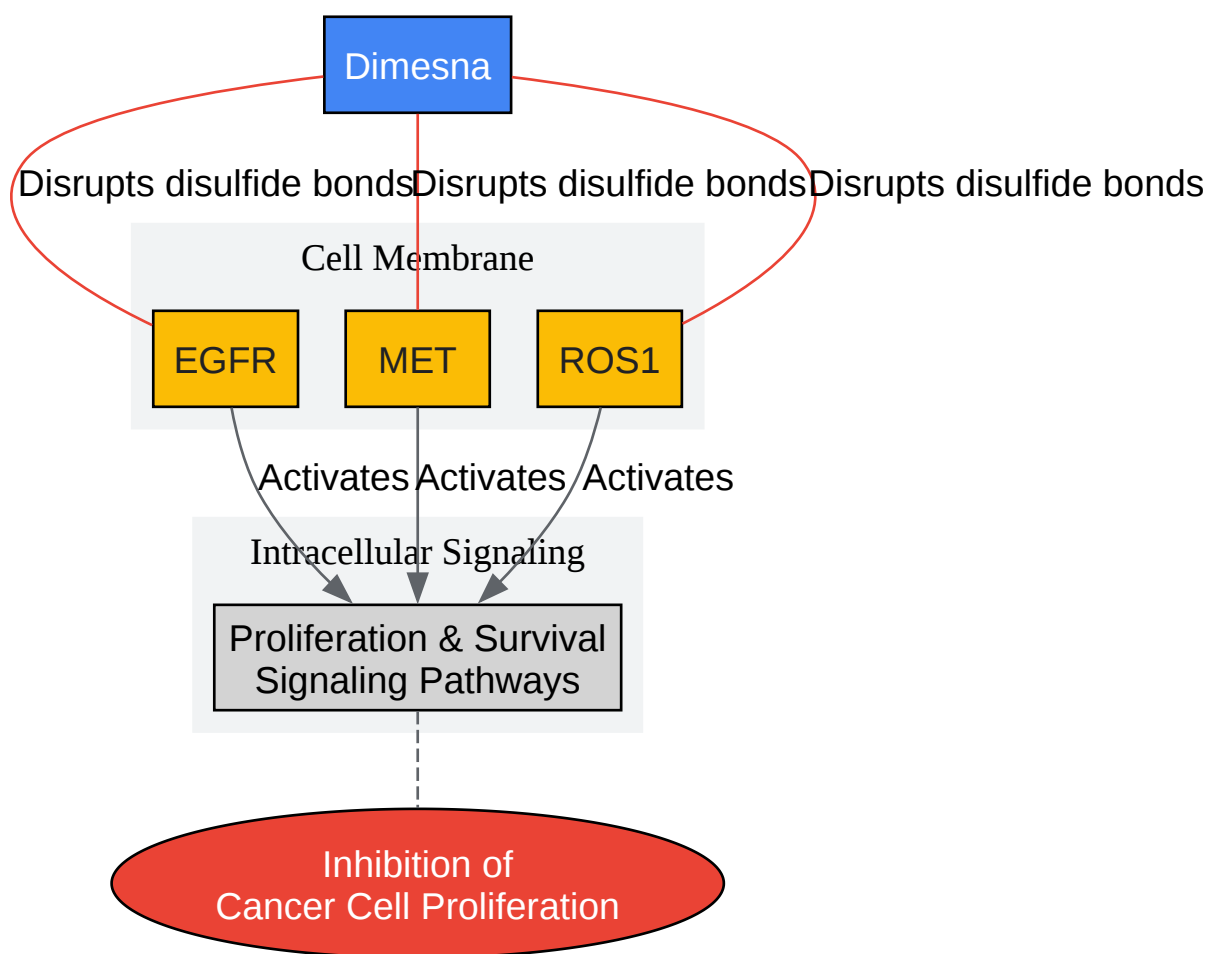
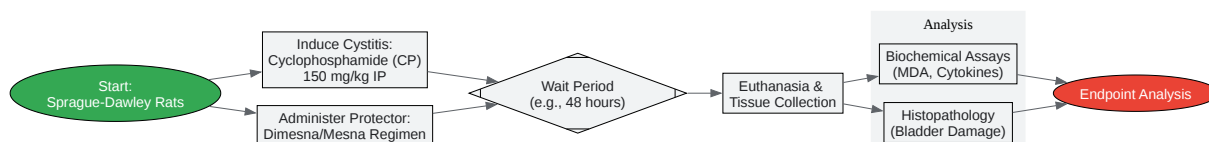
Dimesna's efficacy is rooted in its unique biodistribution and targeted bioactivation. Following systemic administration, **Dimesna** circulates in the plasma as a stable, inactive molecule.^{[5][6]} Its primary site of action is the kidney, where it is selectively taken up from the bloodstream into the renal tubular epithelial cells. This uptake is facilitated by specific renal organic anion transporters, including OAT1, OAT3, and OAT4.^[7]

Within the kidney cells, **Dimesna** undergoes rapid enzymatic reduction to form two molecules of its active form, Mesna.^{[2][5]} Mesna, a free thiol compound, is then secreted into the renal tubules and concentrated in the urine.^{[5][6]} In the bladder, Mesna's free sulfhydryl group effectively neutralizes urotoxic metabolites of chemotherapy, such as acrolein, which is produced from cyclophosphamide and ifosfamide.^[1] This detoxification process prevents damage to the bladder lining and mitigates the risk of hemorrhagic cystitis.^{[1][8]}

The kidney-selective accumulation and conversion of **Dimesna** to Mesna is a critical feature, as it localizes the protective effects to the urinary system, thereby avoiding interference with the systemic antitumor efficacy of the co-administered chemotherapeutic agents.^{[2][5][6]}

Logical Workflow: Biodistribution and Activation





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